Cas no 2103352-55-0 (Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate)

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate
- CS-0177540
- DTXSID501113813
- MFCD31536732
- 1H-Indole-6-carboxylic acid, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
- methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-6-carboxylate
- methyl1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate
- 2103352-55-0
- D79965
- Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate
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- MDL: MFCD31536732
- インチ: 1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-11(15(20)21-6)10-14-12(13)7-8-19(14)5/h7-10H,1-6H3
- InChIKey: SSDFIXWUQMPNPG-UHFFFAOYSA-N
- ほほえんだ: O1B(C2=CC(C(=O)OC)=CC3=C2C=CN3C)OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 315.1641883g/mol
- どういたいしつりょう: 315.1641883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M188270-50mg |
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate |
2103352-55-0 | 50mg |
$ 1050.00 | 2022-06-04 | ||
Apollo Scientific | OR300207-250mg |
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate |
2103352-55-0 | 250mg |
£394.00 | 2025-02-19 | ||
Matrix Scientific | 189990-500mg |
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate |
2103352-55-0 | 500mg |
$2026.00 | 2023-09-09 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-506337-250 mg |
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate, |
2103352-55-0 | 250MG |
¥11,846.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-506337-250mg |
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate, |
2103352-55-0 | 250mg |
¥11846.00 | 2023-09-05 | ||
Ambeed | A639457-100mg |
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate |
2103352-55-0 | 95% | 100mg |
$289.0 | 2024-07-28 | |
1PlusChem | 1P01K563-1g |
Methyl1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate |
2103352-55-0 | 95% | 1g |
$1243.00 | 2023-12-19 | |
1PlusChem | 1P01K563-250mg |
Methyl1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate |
2103352-55-0 | 95% | 250mg |
$461.00 | 2023-12-19 | |
Ambeed | A639457-1g |
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate |
2103352-55-0 | 95% | 1g |
$1327.0 | 2024-07-28 | |
abcr | AB547172-250mg |
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate; . |
2103352-55-0 | 250mg |
€1272.50 | 2024-08-02 |
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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3. Back matter
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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8. Book reviews
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9. Book reviews
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10. Book reviews
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylateに関する追加情報
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate: A Comprehensive Overview
The compound with CAS No. 2103352-55-0, commonly referred to as Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate, is a highly specialized organic compound with significant applications in the field of medicinal chemistry and materials science. This compound is a derivative of indole, a heterocyclic aromatic structure that has been extensively studied due to its versatile properties and potential in drug design. The presence of the dioxaborolane group and the methyl ester moiety in its structure adds unique functional groups that enhance its reactivity and compatibility in various chemical reactions.
Recent advancements in the synthesis and characterization of this compound have been driven by its role as a building block in the construction of bioactive molecules. Researchers have utilized its indole core as a scaffold for developing novel anti-cancer agents. For instance, studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, making them promising candidates for targeted therapy. The dioxaborolane group has been found to facilitate efficient boron-mediated coupling reactions, enabling the creation of complex molecular architectures with high precision.
In addition to its medicinal applications, this compound has also gained attention in the field of materials science. The indole-based structure has been employed in the synthesis of advanced materials such as boron-containing polymers and coordination polymers. These materials exhibit unique electronic and mechanical properties, which are valuable for applications in electronics and nanotechnology. The integration of the methyl ester group further enhances the solubility and processability of these materials, making them suitable for large-scale manufacturing.
From a synthetic perspective, the preparation of Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate involves a multi-step process that combines principles from organic synthesis and organometallic chemistry. Key steps include the formation of the indole ring system through cyclization reactions and the subsequent introduction of the dioxaborolane moiety via boron-based coupling methods. Researchers have optimized these steps to achieve high yields and excellent stereochemical control, ensuring the scalability of the synthesis.
Moreover, computational studies have provided deeper insights into the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the indole core exhibits significant conjugation effects that influence its redox behavior. This understanding has been instrumental in designing electrochemical sensors and devices that utilize this compound as an active component.
In conclusion, Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate is a multifaceted compound with applications spanning medicinal chemistry and materials science. Its unique structural features and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across diverse scientific domains.
2103352-55-0 (Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate) 関連製品
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